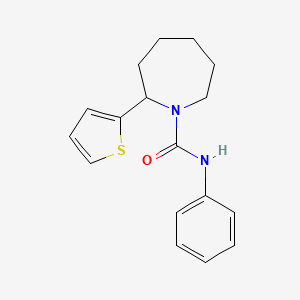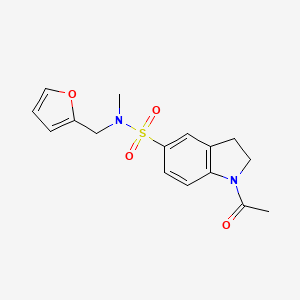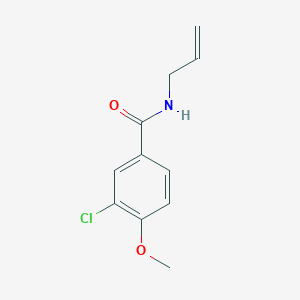
N-phenyl-2-(2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-2-(2-thienyl)-1-azepanecarboxamide, also known as PTAC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. PTAC belongs to the class of compounds known as azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring.
Wirkmechanismus
The mechanism of action of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways involved in cancer progression and inflammation. In addition, this compound has been shown to modulate the activity of pain receptors in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In pain research, this compound has been shown to reduce pain sensitivity and increase pain tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide for lab experiments is its high yield and purity obtained through the synthesis method. In addition, this compound has shown promising results in preclinical studies, making it a potentially valuable tool for further research. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-phenyl-2-(2-thienyl)-1-azepanecarboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and pain. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its use in clinical settings. Additionally, research could focus on developing new derivatives of this compound with improved solubility and potency.
Synthesemethoden
The synthesis of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide, followed by the addition of 1-azepanecarboxylic acid chloride. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and pain. In cancer research, this compound has shown promising results as an inhibitor of tumor growth and metastasis by targeting specific signaling pathways involved in cancer progression. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain research, this compound has been shown to have analgesic properties by modulating the activity of pain receptors in the nervous system.
Eigenschaften
IUPAC Name |
N-phenyl-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(18-14-8-3-1-4-9-14)19-12-6-2-5-10-15(19)16-11-7-13-21-16/h1,3-4,7-9,11,13,15H,2,5-6,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIINEZRPNRGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)
![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)


![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)


![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5149208.png)
![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5149216.png)
